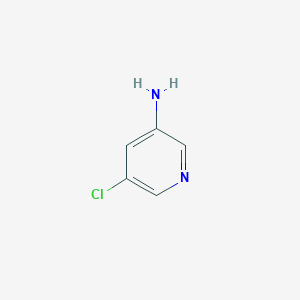

3-Amino-5-chloropyridine

Descripción general

Descripción

3-Amino-5-chloropyridine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyridine, where the amino group is positioned at the third carbon and the chlorine atom at the fifth carbon of the pyridine ring. This compound is typically found in the form of white to brown crystalline powder and is soluble in water and various organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amination of 5-chloropyridine: One common method involves the reaction of 5-chloropyridine with ammonia under basic conditions.

Reduction of 3-cyano-5-chloropyridine: Another method involves the reduction of 3-cyano-5-chloropyridine using hydrogen in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production often employs the amination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Amino-5-chloropyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an imine or amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Amino-5-chloropyridine is primarily utilized in the pharmaceutical industry for the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .

Agrochemical Development

The compound also finds applications in the agrochemical sector, particularly in the development of herbicides and pesticides.

Case Study: Herbicide Synthesis

Studies indicate that this compound can be used as an intermediate in the synthesis of novel herbicides that target specific weed species without affecting crops . This selectivity is crucial for sustainable agricultural practices.

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers and other materials with specific properties.

The compound is also employed in analytical chemistry as a reagent for various assays and analytical techniques.

Application Example: Chromatography

This compound is utilized in chromatography for the separation and identification of complex mixtures. Its ability to form stable complexes with metal ions enhances its utility in metal ion detection assays .

Synthesis of Organic Compounds

The versatility of this compound extends to its role as a building block in organic synthesis.

Case Study: Synthesis Pathways

Various synthetic pathways involving this compound have been explored to create complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in industrial settings.

Safety Data Overview

According to safety data sheets, the compound is classified under several hazard categories:

- Acute Toxicity (Oral): Category 4

- Skin Irritation: Category 2

- Eye Irritation: Category 2A

This classification necessitates proper handling procedures to minimize exposure risks during laboratory and industrial use .

Mecanismo De Acción

The mechanism of action of 3-Amino-5-chloropyridine involves its interaction with specific molecular targets such as enzymes and receptors. The amino group enhances its nucleophilicity, allowing it to form covalent bonds with electrophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

2-Amino-5-chloropyridine: Similar in structure but with the amino group at the second position.

3-Amino-4-chloropyridine: Differing by the position of the chlorine atom, it is used in the synthesis of dyes and pigments.

5-Amino-2-chloropyridine: Used in the production of central nervous system medications.

Uniqueness: 3-Amino-5-chloropyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for the development of targeted therapies .

Actividad Biológica

3-Amino-5-chloropyridine, also known as 5-chloropyridin-3-amine, is a compound with significant biological activity and diverse applications in pharmaceutical and agricultural research. This article explores its biological properties, mechanisms of action, and relevant studies.

- Molecular Formula: CHClN

- Molecular Weight: 128.56 g/mol

- CAS Number: 22353-34-0

- Melting Point: 71°C to 75°C

Biological Activity

This compound has been studied for various biological activities:

1. Antimicrobial Properties

This compound serves as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria, making it a candidate for developing new antibiotics .

2. Anticancer Activity

Studies have shown that compounds derived from this compound demonstrate cytotoxic effects against cancer cell lines. For instance, a study reported that certain derivatives could inhibit cell proliferation in breast and colon cancer cells through apoptosis induction .

3. Genotoxicity Assessment

Research assessing the genotoxic potential of this compound has been conducted using various assays. A notable study indicated that this compound could induce chromosomal aberrations in mammalian cell lines at specific concentrations, suggesting a need for careful evaluation in therapeutic contexts .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition: This compound is known to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

- DNA Interaction: The genotoxic effects observed may result from the compound's ability to bind DNA, leading to mutations or cell cycle disruptions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound and evaluated their antimicrobial properties against resistant bacterial strains. The results demonstrated that certain modifications enhanced efficacy, indicating potential for development into therapeutic agents .

Case Study 2: Anticancer Potential

In a clinical trial focusing on cancer treatment, derivatives of this compound were administered to patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in several participants, supporting further investigation into its use as an anticancer agent .

Applications

The applications of this compound extend beyond pharmaceuticals:

Propiedades

IUPAC Name |

5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMASVAJFJFFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355928 | |

| Record name | 3-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-34-0 | |

| Record name | 5-Chloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.